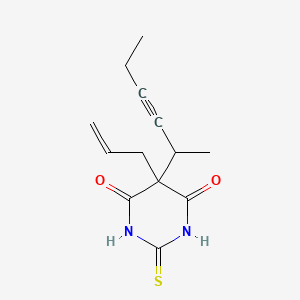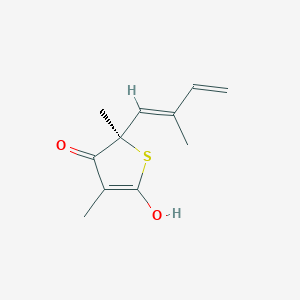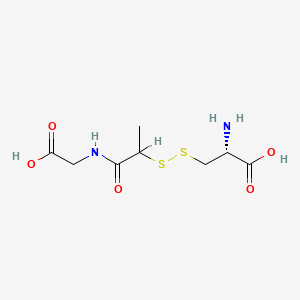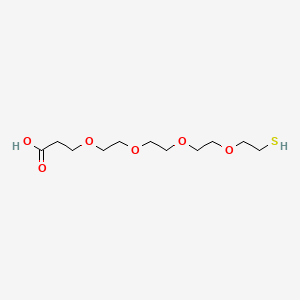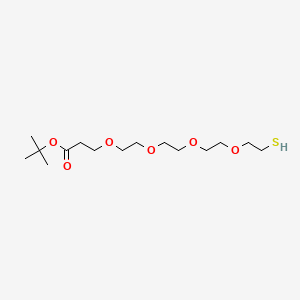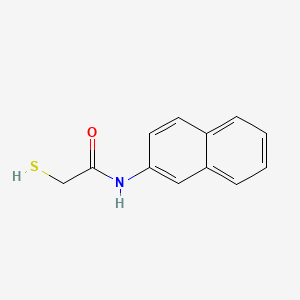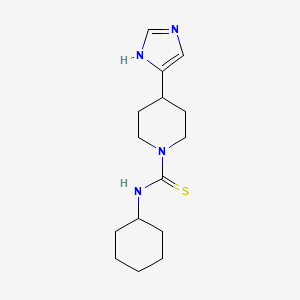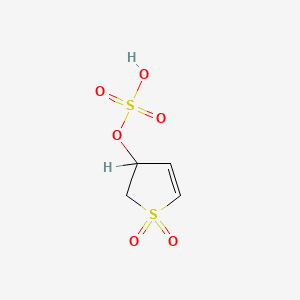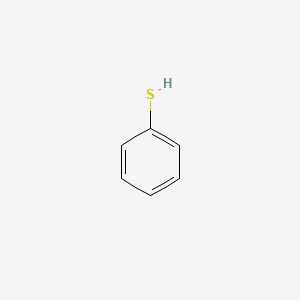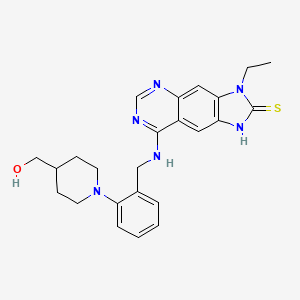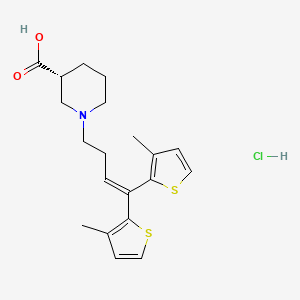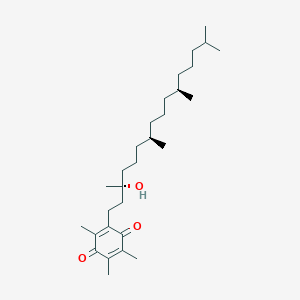
α-生育酚醌
描述
生育酚醌,也称为α-生育酚醌,是维生素E(α-生育酚)的衍生物。它是在α-生育酚发生氧化时形成的。 该化合物以其抗氧化特性而闻名,并通过保护细胞免受氧化损伤而在生物系统中发挥着重要作用 .
科学研究应用
生育酚醌在科学研究中具有广泛的应用:
作用机制
生育酚醌主要通过其抗氧化活性发挥作用。它清除自由基和活性氧,从而保护细胞免受氧化损伤。在生物系统中,生育酚醌可以被还原为生育酚氢醌,这进一步增强了其抗氧化能力。 该化合物与各种分子靶标(包括酶和细胞膜)相互作用,以发挥其保护作用 .
安全和危害
生化分析
Biochemical Properties
Alpha-Tocopherolquinone participates in several biochemical reactions, primarily due to its antioxidant capabilities. It interacts with enzymes such as p-hydroxyphenylpyruvate dioxygenase and homogentisate phytyltransferase, which are involved in the biosynthesis of tocopherols . Additionally, alpha-Tocopherolquinone interacts with proteins and other biomolecules, contributing to the scavenging of lipid peroxy radicals and the quenching of singlet oxygen . These interactions help maintain cellular integrity and protect against oxidative damage.
Cellular Effects
Alpha-Tocopherolquinone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of signaling pathways involved in stress responses and cell survival . Furthermore, alpha-Tocopherolquinone affects gene expression by regulating the transcription of genes associated with antioxidant defense mechanisms. Its impact on cellular metabolism includes the preservation of membrane integrity and the prevention of lipid peroxidation .
Molecular Mechanism
The molecular mechanism of alpha-Tocopherolquinone involves its interaction with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to the inhibition or activation of their functions. For instance, alpha-Tocopherolquinone can inhibit the activity of enzymes involved in lipid peroxidation, thereby preventing oxidative damage . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Tocopherolquinone change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that alpha-Tocopherolquinone can undergo recycling or degradation within cells and tissues . Over time, its antioxidant properties may diminish, leading to a decrease in its protective effects against oxidative stress.
Dosage Effects in Animal Models
The effects of alpha-Tocopherolquinone vary with different dosages in animal models. At low doses, it exhibits beneficial effects by enhancing antioxidant defense mechanisms and protecting against oxidative damage. At high doses, alpha-Tocopherolquinone may exhibit toxic or adverse effects, including disruption of cellular functions and induction of oxidative stress . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects.
Metabolic Pathways
Alpha-Tocopherolquinone is involved in various metabolic pathways, including those related to antioxidant defense and lipid metabolism. It interacts with enzymes such as tocopherol cyclase and methyltransferases, which play key roles in the biosynthesis and recycling of tocopherols . Additionally, alpha-Tocopherolquinone affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid peroxidation and antioxidant defense .
Transport and Distribution
Within cells and tissues, alpha-Tocopherolquinone is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s transport and distribution are essential for its antioxidant function and its ability to protect against oxidative damage.
Subcellular Localization
Alpha-Tocopherolquinone exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in cellular membranes, where it interacts with membrane-bound proteins and lipids . This localization is facilitated by targeting signals and post-translational modifications that direct alpha-Tocopherolquinone to specific compartments or organelles . Its presence in cellular membranes is crucial for its role in maintaining membrane integrity and preventing lipid peroxidation.
准备方法
合成路线和反应条件: 生育酚醌可以通过α-生育酚的氧化合成。一种常见的方法是在室温下使用甲醇中的三氯化铁。 此反应产生α-生育酚醌作为主要产物 .
工业生产方法: 在工业环境中,生育酚醌是通过使用各种氧化剂对α-生育酚进行控制氧化来生产的。该过程经过优化,以确保产品的高产率和纯度。 具体条件,例如温度、溶剂和氧化剂,经过仔细调节以实现所需的结果 .
反应类型:
氧化: 生育酚醌是通过α-生育酚的氧化形成的。
还原: 生育酚醌可以在生物系统中还原回生育酚氢醌.
常用试剂和条件:
形成的主要产物:
氧化: 主要产物是生育酚醌。
还原: 主要产物是生育酚氢醌.
相似化合物的比较
生育酚醌与其他类似化合物相比是独特的,因为它是由α-生育酚特异性形成的,并具有强大的抗氧化特性。类似的化合物包括:
泛醌(辅酶Q): 生育酚醌和泛醌都参与氧化还原循环并具有抗氧化特性。
质体醌: 与生育酚醌类似,质体醌参与植物的光合电子传递.
甲萘醌(维生素K3): 甲萘醌是另一种具有抗氧化特性的醌类化合物,但它主要参与血液凝固过程.
生育酚醌因其在保护细胞免受氧化损伤方面的特定作用及其由维生素E形成而脱颖而出。
属性
IUPAC Name |
2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,32H,9-19H2,1-8H3/t21-,22-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVDFSLWFKLJDQ-IEOSBIPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009892 | |
| Record name | Tocopherylquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7559-04-8 | |
| Record name | Tocopherol quinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7559-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocopherylquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007559048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tocopherylquinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14094 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tocopherylquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOCOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO763K43XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


